molecular formula C13H13N3O3 B11380282 N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide

Cat. No.: B11380282
M. Wt: 259.26 g/mol
InChI Key: UWYBLSCWSRKHDF-UHFFFAOYSA-N
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Description

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound features a benzamide core substituted with a 4-methyl-1,2,5-oxadiazol-3-yl group and a prop-2-en-1-yloxy group

Properties

Molecular Formula

C13H13N3O3

Molecular Weight

259.26 g/mol

IUPAC Name

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-prop-2-enoxybenzamide

InChI

InChI=1S/C13H13N3O3/c1-3-8-18-11-6-4-10(5-7-11)13(17)14-12-9(2)15-19-16-12/h3-7H,1,8H2,2H3,(H,14,16,17)

InChI Key

UWYBLSCWSRKHDF-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1NC(=O)C2=CC=C(C=C2)OCC=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide typically involves multiple steps:

    Formation of the 1,2,5-oxadiazole ring: This can be achieved through cyclization reactions involving nitrile oxides and alkenes.

    Attachment of the benzamide core: The benzamide core can be introduced through amidation reactions using appropriate amines and carboxylic acid derivatives.

    Introduction of the prop-2-en-1-yloxy group: This step may involve etherification reactions using allyl halides and phenolic compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes or as a lead compound for drug discovery.

    Medicine: The compound could have therapeutic potential, particularly if it exhibits biological activity against specific targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzoic acid
  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)aniline
  • N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)phenol

Uniqueness

N-(4-methyl-1,2,5-oxadiazol-3-yl)-4-(prop-2-en-1-yloxy)benzamide is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in the design of new compounds with tailored activities.

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